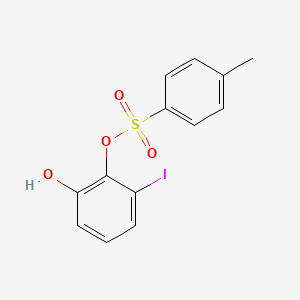
1-Bromoisoquinoline-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromoisoquinoline-5-carbonitrile is an organic compound with the molecular formula C₁₀H₅BrN₂ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinoline-5-carbonitrile can be synthesized through several methods. One common approach involves the bromination of isoquinoline followed by the introduction of a cyano group. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as sulfuric acid. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Bromoisoquinoline-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of bases or catalysts to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and ligands are typically employed in coupling reactions, along with suitable bases and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1-Bromoisoquinoline-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
作用机制
The mechanism of action of 1-Bromoisoquinoline-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
相似化合物的比较
- 5-Bromoisoquinoline-1-carbonitrile
- 6-Bromoisoquinoline-1-carbonitrile
- 8-Bromoisoquinoline-1-carbonitrile
Comparison: 1-Bromoisoquinoline-5-carbonitrile is unique due to the specific positioning of the bromine and cyano groups on the isoquinoline ring. This positioning can influence the compound’s reactivity and properties, making it distinct from other bromoisoquinoline derivatives. For example, the electronic effects and steric hindrance caused by the substituents can vary, leading to different chemical behaviors and applications.
属性
分子式 |
C10H5BrN2 |
|---|---|
分子量 |
233.06 g/mol |
IUPAC 名称 |
1-bromoisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H |
InChI 键 |
FKUPKSGBURJCDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CN=C(C2=C1)Br)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
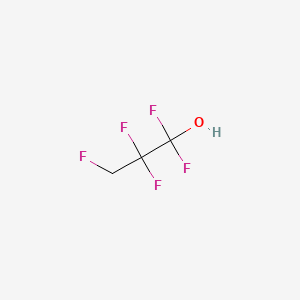
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 5-chloro-N,N-dimethyl-](/img/structure/B8783279.png)
![tert-butyl N-[2-(3-formylphenoxy)ethyl]carbamate](/img/structure/B8783286.png)
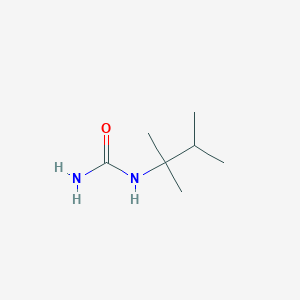
![6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B8783315.png)
![7-Methyl-[1,8]naphthyridin-4-ylamine](/img/structure/B8783323.png)
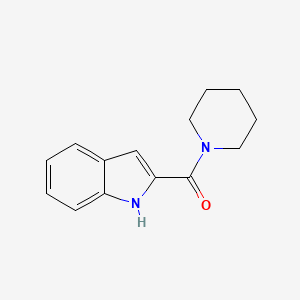
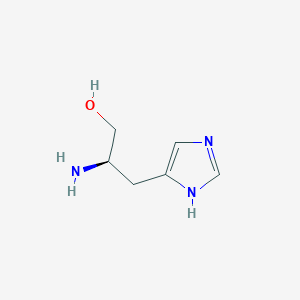
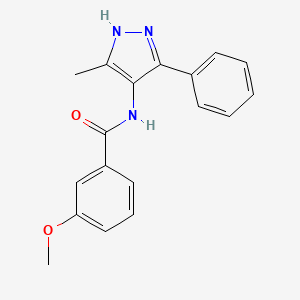
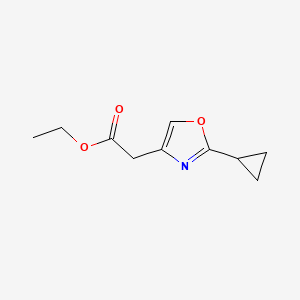
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-(phenylmethoxy)-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8783352.png)
